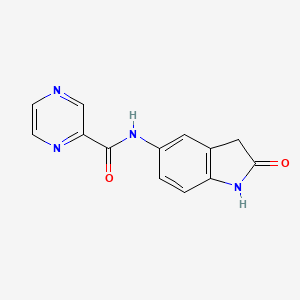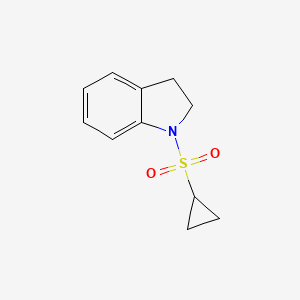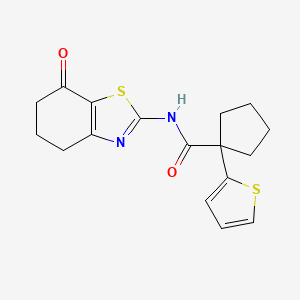![molecular formula C24H26N4O2 B6581618 N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide CAS No. 1207033-70-2](/img/structure/B6581618.png)
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide (CP-DZP) is a novel indole-based compound with potential applications in scientific research. It has a wide range of biochemical and physiological effects, making it an attractive target for further research and development.
科学的研究の応用
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide has potential applications in a variety of scientific research areas. It has been used in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in cancer research. Additionally, N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide has been investigated for its potential to act as an anti-inflammatory agent and to modulate the immune system.
作用機序
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide acts on the G-protein coupled receptor (GPCR) family, which is involved in a variety of physiological processes. Specifically, N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide binds to the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of neuronal excitability, synaptic plasticity, and learning and memory. N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide also binds to the dopamine receptor D2 (DRD2), which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide has a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including glutamate and dopamine, which are involved in learning and memory. Additionally, N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide has been shown to inhibit the production of proinflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the production of nitric oxide, a molecule involved in inflammation.
実験室実験の利点と制限
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide has several advantages for lab experiments. It is a potent and selective compound, meaning that it has a high affinity for its target receptors. Additionally, N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide is stable, making it ideal for long-term use in laboratory experiments. However, N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide has several limitations. It is not water soluble, making it difficult to dissolve in aqueous solutions. Additionally, N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide is not commercially available, making it difficult to obtain for laboratory use.
将来の方向性
There are several potential future directions for N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide research. One potential direction is to further investigate its potential as an anti-inflammatory agent. Additionally, N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide could be investigated for its potential to modulate the immune system and to treat neurodegenerative diseases. N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide could also be investigated for its potential to act as a novel drug target for the treatment of cancer. Finally, N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide could be used in combination with other compounds to enhance its therapeutic effects.
合成法
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide can be synthesized from a variety of starting materials, including 4-chlorobenzaldehyde, 1,4-diazepane, and cyclopropanecarbonitrile. The synthesis involves a series of steps, including a condensation reaction, a ring-closing metathesis reaction, and an amide coupling reaction. The final product is a white solid with a purity of greater than 95%.
特性
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-23(21-16-25-22-5-2-1-4-20(21)22)26-18-8-10-19(11-9-18)27-12-3-13-28(15-14-27)24(30)17-6-7-17/h1-2,4-5,8-11,16-17,25H,3,6-7,12-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREMFZOEEXHGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6581551.png)
![N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide](/img/structure/B6581562.png)

![1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6581567.png)
![N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581583.png)
![N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581588.png)
![N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581593.png)
![N-[2-(2-methoxyacetamido)-5-(thiophen-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6581600.png)
![N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6581605.png)
![N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide](/img/structure/B6581606.png)
![N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B6581610.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6581634.png)